molecular formula C13H15N B14601413 2H-Azirine, 3-methyl-2-(2-methyl-2-propenyl)-2-phenyl- CAS No. 59175-25-6

2H-Azirine, 3-methyl-2-(2-methyl-2-propenyl)-2-phenyl-

Cat. No.: B14601413
CAS No.: 59175-25-6
M. Wt: 185.26 g/mol
InChI Key: KUZNIJURFJSSHJ-UHFFFAOYSA-N
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Description

2H-Azirine, 3-methyl-2-(2-methyl-2-propenyl)-2-phenyl- is a member of the azirine family, which are three-membered heterocyclic compounds containing a nitrogen atom. These compounds are known for their high reactivity due to ring strain and are of interest in various fields of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Azirine, 3-methyl-2-(2-methyl-2-propenyl)-2-phenyl- typically involves the cyclization of suitable precursors under specific conditions. One common method is the thermal or photochemical decomposition of azido compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for azirines may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the potentially hazardous intermediates safely. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction process.

Chemical Reactions Analysis

Types of Reactions

2H-Azirine, 3-methyl-2-(2-methyl-2-propenyl)-2-phenyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxaziridines or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the carbon or nitrogen atoms of the azirine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxaziridines, while reduction could produce amines. Substitution reactions can lead to a variety of functionalized azirine derivatives.

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Investigated for their potential biological activity and interactions with biomolecules.

    Medicine: Explored for their potential as pharmaceutical agents or precursors to active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Azirine, 3-methyl-2-(2-methyl-2-propenyl)-2-phenyl- involves its high reactivity due to ring strain. This reactivity allows it to interact with various molecular targets, leading to the formation of new chemical bonds and products. The specific pathways and targets depend on the type of reaction and the conditions under which it occurs.

Comparison with Similar Compounds

Similar Compounds

    2H-Azirine: The parent compound of the azirine family.

    3-Methyl-2-phenyl-2H-azirine: A similar compound with a different substituent pattern.

    2-(2-Methyl-2-propenyl)-2-phenyl-2H-azirine: Another related compound with a different substitution.

Uniqueness

2H-Azirine, 3-methyl-2-(2-methyl-2-propenyl)-2-phenyl- is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This uniqueness makes it a valuable compound for studying the effects of different substituents on azirine chemistry.

Properties

CAS No.

59175-25-6

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

3-methyl-2-(2-methylprop-2-enyl)-2-phenylazirine

InChI

InChI=1S/C13H15N/c1-10(2)9-13(11(3)14-13)12-7-5-4-6-8-12/h4-8H,1,9H2,2-3H3

InChI Key

KUZNIJURFJSSHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC1(CC(=C)C)C2=CC=CC=C2

Origin of Product

United States

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